Etebenecid is a benzenesulfonic acid derivative recognized for its ability to act as a uricosuric agent. This means it helps to increase the excretion of uric acid in the urine, thereby reducing serum uric acid levels. The chemical structure of etebenecid allows it to interact effectively with renal transport mechanisms involved in uric acid handling .
Etebenecid is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway []. NAD+ is a critical cellular metabolite that functions in numerous biological processes, including energy metabolism, cellular signaling, and DNA repair []. Etebenecid has been investigated for its potential therapeutic effects in various scientific research areas due to its ability to modulate NAD+ levels.
One area of scientific exploration for Etebenecid is in oncology. Studies have suggested that Etebenecid may have anti-tumorigenic properties by affecting cancer cell metabolism and promoting cancer cell death []. Etebenecid's ability to reduce NAD+ levels may hinder the growth and proliferation of cancer cells that are particularly reliant on NAD+ for survival []. Research is ongoing to determine the potential of Etebenecid as a therapeutic agent, either alone or in combination with other therapies, for various cancers [].
Another area of scientific interest for Etebenecid is in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are associated with impaired NAD+ metabolism and function in the brain [, ]. Studies are investigating whether Etebenecid, by influencing NAD+ levels, may offer neuroprotective benefits and slow the progression of these diseases [, ].
Etebenecid is also being explored for its potential applications in other scientific research areas, including:
Etebenecid exhibits significant biological activity primarily through its role as a uricosuric agent. It enhances renal clearance of uric acid by inhibiting the reabsorption processes in the renal tubules. This mechanism is particularly beneficial for patients suffering from gout or hyperuricemia. Additionally, studies suggest that etebenecid may interact with various biochemical pathways, potentially influencing drug metabolism and efficacy .
The synthesis of etebenecid typically involves several steps:
Specific synthetic routes can vary based on desired yields and purity levels but generally follow these foundational steps .
Research indicates that etebenecid interacts with various transporters in the kidneys, particularly those involved in uric acid transport. It has been shown to inhibit the organic anion transporters (OATs), which play a crucial role in the renal handling of uric acid and other drugs. This interaction profile suggests that etebenecid could influence the pharmacokinetics of co-administered medications .
Several compounds share structural or functional similarities with etebenecid. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Probenecid | Benzenesulfonic Acid Derivative | Uricosuric agent | Widely used for gout management |
| Sulfinpyrazone | Pyrazole Derivative | Uricosuric agent | Also has anti-inflammatory effects |
| Benzbromarone | Brominated Phenol | Uricosuric agent | More potent than probenecid |
Etebenecid is unique among these compounds due to its specific chemical structure and mechanism of action that emphasizes renal excretion rather than merely inhibiting uric acid production or promoting its breakdown .
Etebenecid, also known as 4-(diethylsulfamoyl)benzoic acid, possesses the molecular formula C₁₁H₁₅NO₄S. Its two-dimensional structure is characterized by a benzoic acid core substituted at the para position with a diethylsulfamoyl group. The structure can be represented by the following simplified molecular-input line-entry system (SMILES) notation:
The molecule features a benzene ring, a carboxylic acid group, and a sulfonamide moiety with two ethyl substituents. The arrangement of these groups defines the planar two-dimensional connectivity of atoms within the molecule [1] [2] [3].
Table 1. Key Two-Dimensional Structural Data for Etebenecid
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₅NO₄S |
| Molecular weight | 257.31 g/mol [3] |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O [1] |
| IUPAC name | 4-(diethylsulfamoyl)benzoic acid [1] |
| Number of rings | 1 (benzene) |
| Number of double bonds | 3 |
| Number of aromatic bonds | 6 |
| Number of rotatable bonds | 5 |
The three-dimensional conformation of Etebenecid is influenced by the rigidity of the benzene ring and the flexibility of the diethylsulfamoyl side chain. The sulfonamide group is typically planar due to the sp² hybridization of the sulfur atom, while the ethyl groups can rotate freely, contributing to conformational flexibility. The carboxylic acid group is coplanar with the benzene ring, allowing for potential intramolecular and intermolecular hydrogen bonding.
Predicted collision cross section (CCS) values, which reflect the three-dimensional shape in the gas phase, are as follows [1]:
Table 2. Predicted Collision Cross Section Data for Etebenecid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 258.08 | 154.6 |
| [M+Na]+ | 280.06 | 161.3 |
| [M-H]- | 256.06 | 158.4 |
| [M+NH₄]+ | 275.11 | 171.5 |
| [M+K]+ | 296.04 | 159.5 |
These values indicate a relatively compact molecular geometry, consistent with a planar aromatic system and flexible side chains [1].
Etebenecid contains several chemically significant functional groups:
The primary reactive centers are the carboxylic acid and sulfonamide groups, which can engage in hydrogen bonding and other non-covalent interactions [1] [2] [4].
Etebenecid contains a total of 32 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 3 double bonds, and 6 aromatic bonds. The molecule features a single six-membered aromatic ring (benzene), and five rotatable bonds, primarily in the ethyl side chains and the sulfonamide linkage [2].
Table 3. Bond and Geometry Data for Etebenecid
| Bond Type | Count |
|---|---|
| Total bonds | 32 |
| Non-hydrogen bonds | 17 |
| Multiple bonds | 9 |
| Double bonds | 3 |
| Aromatic bonds | 6 |
| Rotatable bonds | 5 |
| Six-membered rings | 1 |
The geometry around the sulfur atom in the sulfonamide group is tetrahedral, while the carboxylic acid and aromatic ring maintain planarity. The ethyl groups attached to the nitrogen atom of the sulfonamide are oriented to minimize steric hindrance [2].
Etebenecid does not possess any stereogenic centers or chiral axes in its structure. The molecule is achiral, as all substituents on the benzene ring and the sulfonamide group are arranged symmetrically or in a manner that does not generate non-superimposable mirror images. The absence of chiral centers or elements of axial chirality means that Etebenecid exists as a single, achiral entity in both two-dimensional and three-dimensional representations [1] [2] [5].
Corrosive